Enzyme Isoform Discrimination: 10-Fold Difference in Binding Affinity Between Maize Chitinase A and B
N,N',N'',N'''-Tetraacetyl chitotetraose serves as a substrate analog to differentiate chitinase isoforms that share high sequence homology but diverge functionally. In a direct comparative study of two 28-kDa maize seed chitinases (Chit A and Chit B, 87% amino acid identity), Chit A exhibited a 10-fold lower dissociation constant (Kd) for tetraacetyl chitotetraose compared to Chit B [1].
| Evidence Dimension | Binding constant (Kd) as substrate analog |
|---|---|
| Target Compound Data | Chit A Kd = 1× lower than Chit B (exact value not reported) |
| Comparator Or Baseline | Chit B Kd = 10× higher than Chit A |
| Quantified Difference | 10-fold lower binding constant for Chit A vs. Chit B |
| Conditions | Purified maize seed chitinases A and B; in vitro binding assay |
Why This Matters
This differential binding enables procurement for isoform-selective enzyme characterization and quality control of recombinant chitinase batches.
- [1] Huynh QK, Hironaka CM, Levine EB, Smith CE, Borgmeyer JR, Shah DM. Antifungal proteins from plants: Purification, molecular cloning, and antifungal properties of chitinases from maize seed. J Biol Chem. 1992; 267(10): 6635-6640. PMID: 1551873. View Source
